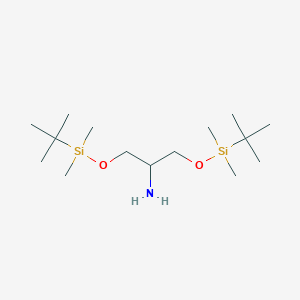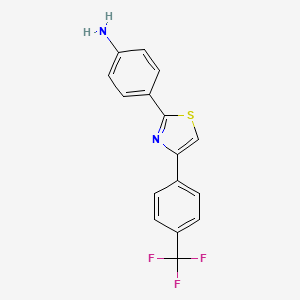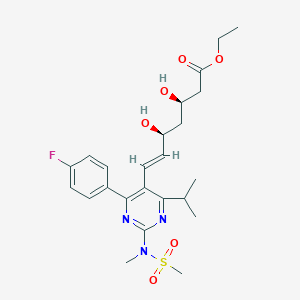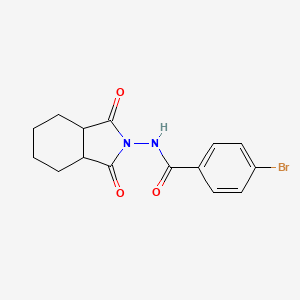
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide
描述
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide is an organic compound that features a bromine atom attached to a benzamide structure, which is further connected to a hexahydroisoindole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Hexahydroisoindole: The hexahydroisoindole ring system is synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Coupling Reaction: The brominated benzamide is then coupled with the hexahydroisoindole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexahydroisoindole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the benzamide ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hexahydroisoindole ring system contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
- 4-Chloro-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide
- 4-Fluoro-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide
- 4-Iodo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide
Uniqueness
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
4-bromo-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h5-8,11-12H,1-4H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNIXCMYMBSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

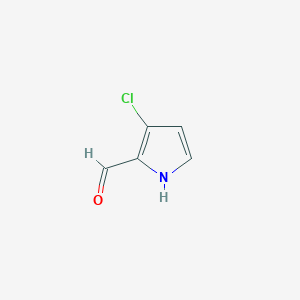
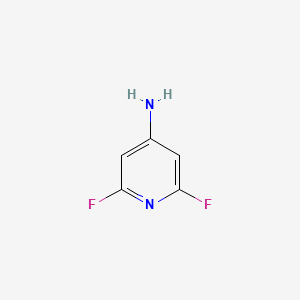
![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
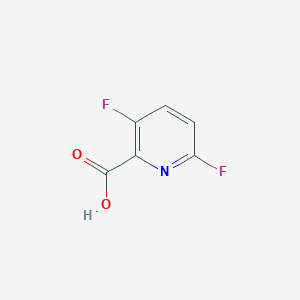
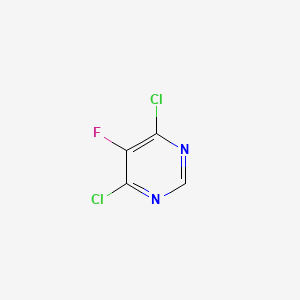
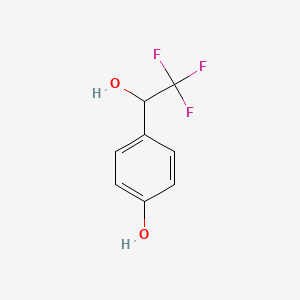
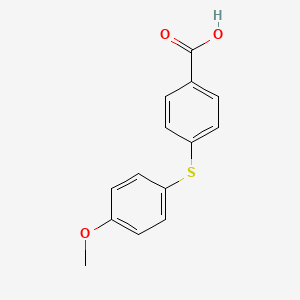

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)
